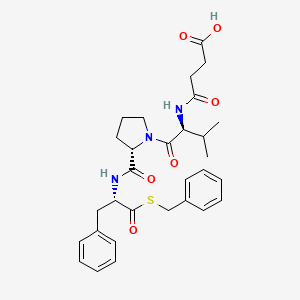

Suc-val-pro-phe-sbzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N3O6S/c1-20(2)27(32-25(34)15-16-26(35)36)29(38)33-17-9-14-24(33)28(37)31-23(18-21-10-5-3-6-11-21)30(39)40-19-22-12-7-4-8-13-22/h3-8,10-13,20,23-24,27H,9,14-19H2,1-2H3,(H,31,37)(H,32,34)(H,35,36)/t23-,24-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVZGVIFRVJQGE-DPZBCOQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Probing Serine Protease Activity: A Technical Guide to the Mechanism of Action of Suc-Val-Pro-Phe-SBzl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Succinyl-Valyl-Prolyl-Phenylalanine-thiobenzyl ester (Suc-Val-Pro-Phe-SBzl), a key peptide derivative utilized in the study of chymotrypsin-like serine proteases. Initially characterized ambiguously as both a substrate and an inhibitor, this document clarifies its primary role as a highly reactive substrate. Its utility in high-throughput screening and mechanistic studies of enzymes such as chymotrypsin and Cathepsin G is detailed. We present its mechanism of action within the context of the serine protease catalytic cycle, summarize key quantitative data, and provide detailed, adaptable experimental protocols for its use in enzymatic assays. Visualizations of the enzymatic mechanism and experimental workflows are provided to facilitate a deeper understanding of its application in protease research.

Introduction

This compound is a synthetic peptide thiobenzyl ester designed to interact with the active site of chymotrypsin-like serine proteases. These enzymes, characterized by a catalytic triad of serine, histidine, and aspartate, play crucial roles in physiological processes ranging from digestion to blood coagulation and inflammation. Consequently, they are significant targets for drug development. The specific peptide sequence (Val-Pro-Phe) of this compound confers selectivity for proteases that preferentially cleave after bulky hydrophobic residues, such as phenylalanine. The thiobenzyl ester leaving group is a key feature, enabling highly sensitive detection of enzymatic activity through its reaction with chromogenic reagents. While some commercial sources refer to it as an inhibitor, this is likely due to its application in inhibitor screening assays as a competing substrate or a misinterpretation of substrate inhibition phenomena at high concentrations.[1][2] This guide will elucidate its primary function as a substrate and provide the necessary technical details for its effective use in a research setting.

Mechanism of Action: A Substrate for Serine Proteases

The primary mechanism of action of this compound is to serve as a substrate for chymotrypsin-like serine proteases. The enzymatic reaction follows the well-established two-step mechanism of serine protease catalysis.

Step 1: Acylation The catalytic cycle is initiated by the nucleophilic attack of the active site serine (Ser-195 in chymotrypsin) on the carbonyl carbon of the phenylalanine residue of this compound. This is facilitated by the adjacent histidine residue (His-57), which acts as a general base, accepting a proton from the serine hydroxyl group. This results in the formation of a transient tetrahedral intermediate, which is stabilized by hydrogen bonds from the "oxyanion hole" in the enzyme's active site. The intermediate then collapses, leading to the cleavage of the peptide bond and the formation of a covalent acyl-enzyme intermediate. The thiobenzyl portion of the substrate is released.[3][4][5]

Step 2: Deacylation A water molecule then enters the active site and, activated by the histidine residue (now acting as a general acid), performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently collapses, releasing the succinyl-valyl-prolyl-phenylalanine peptide and regenerating the active enzyme.[3][4]

References

The Double-Edged Sword: A Technical Guide to the Role of Cathepsin G in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cathepsin G (CatG), a serine protease primarily stored in the azurophilic granules of neutrophils, is a pivotal mediator in the complex interplay of inflammatory processes. While essential for host defense against pathogens, its dysregulation is increasingly implicated in the pathophysiology of a wide range of chronic inflammatory diseases. This technical guide provides an in-depth exploration of the multifaceted roles of Cathepsin G, detailing its enzymatic functions, involvement in key signaling pathways, and its significance as a therapeutic target and biomarker in diseases such as rheumatoid arthritis, inflammatory bowel disease, and respiratory inflammatory conditions. This document synthesizes current research to offer a comprehensive resource for professionals engaged in inflammation research and the development of novel therapeutics.

Introduction to Cathepsin G

Cathepsin G is a 26 kDa glycoprotein with a unique dual substrate specificity, exhibiting both chymotrypsin-like and trypsin-like activities.[1] This allows it to cleave a broad spectrum of substrates, including extracellular matrix (ECM) proteins, cytokines, chemokines, and cell surface receptors.[2] Beyond its direct proteolytic functions, Cathepsin G can also act as a signaling molecule, most notably through the activation of Protease-Activated Receptors (PARs).[3][4][5] Its release at sites of inflammation, primarily by neutrophils, triggers a cascade of events that can either contribute to pathogen clearance and tissue repair or drive chronic inflammation and tissue damage.

Enzymatic Profile and Substrate Specificity

The enzymatic activity of Cathepsin G is central to its biological functions. Its ability to degrade various components of the extracellular matrix, such as elastin, fibronectin, and collagen, contributes to tissue remodeling and neutrophil migration.[2] Furthermore, Cathepsin G can process and modulate the activity of a variety of signaling molecules, thereby amplifying or dampening inflammatory responses.

Table 1: Kinetic Parameters of Cathepsin G for Various Substrates

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Suc-Ala-Ala-Pro-Phe-pNA | 2260 | N/A | N/A | [6] |

| N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide | 2200 | N/A | N/A | [7] |

Note: N/A indicates that the specific value was not provided in the cited source.

Role in Inflammatory Diseases

The dysregulation of Cathepsin G activity is a hallmark of several chronic inflammatory conditions. Its elevated levels and activity in inflamed tissues contribute to the persistent cycle of inflammation and tissue destruction.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, Cathepsin G is found at elevated levels in the synovial fluid and lining.[8] It contributes to the degradation of cartilage and bone, and also acts as a chemoattractant for monocytes, further perpetuating the inflammatory infiltrate in the synovium.[9]

Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease, including Crohn's disease and ulcerative colitis, increased Cathepsin G activity is observed in the intestinal mucosa.[10][11][12] It is implicated in the breakdown of the epithelial barrier integrity through the activation of PAR4, leading to increased intestinal permeability and inflammation.[10][11][12]

Respiratory Inflammatory Diseases

In respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF), Cathepsin G released by neutrophils in the airways contributes to lung tissue damage and inflammation.[13][14][15] Its activity is associated with the degradation of elastin and other structural proteins of the lung parenchyma.[8]

Table 2: Cathepsin G Levels in Inflammatory Diseases

| Disease | Sample Type | Cathepsin G Concentration/Activity | Reference |

| Rheumatoid Arthritis | Synovial Fluid | 16.4 +/- 6.2 IU/I (activity) | [8][16] |

| Cystic Fibrosis | Sputum Supernatant | 3.53 ± 1.35 donor/acceptor change (FRET assay) | [13][14][15] |

| COPD | Bronchoalveolar Lavage Fluid | 2.15 ± 1.38 donor/acceptor change (FRET assay) | [13][14][15] |

| Crohn's Disease | Sera | IgG antibodies present in 38.3% of patients | [17] |

| Ulcerative Colitis | Colonic Tissue | Overexpressed (qualitative) | [11][12] |

Signaling Pathways

Cathepsin G exerts significant a portion of its pro-inflammatory effects through the activation of Protease-Activated Receptors (PARs), particularly PAR4.[3][4][5] Cleavage of the N-terminal domain of PAR4 by Cathepsin G unmasks a tethered ligand that initiates intracellular signaling cascades.

Cathepsin G - PAR4 Signaling Pathway

The activation of PAR4 by Cathepsin G on platelets and other cells triggers a signaling cascade involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC).[18] This leads to downstream effects such as calcium mobilization, platelet activation and aggregation, and the release of pro-inflammatory mediators.[3][4][5][16][19]

Therapeutic Targeting of Cathepsin G

The central role of Cathepsin G in driving inflammatory pathology makes it an attractive target for therapeutic intervention. The development of specific and potent inhibitors of Cathepsin G is an active area of research.

Table 3: IC₅₀ Values of Selected Cathepsin G Inhibitors

| Inhibitor Class | Inhibitor | IC₅₀ | Reference |

| β-Ketophosphonic Acid | Cathepsin G inhibitor I | 53 nM | [20] |

| Sunflower Trypsin Inhibitor-1 (SFTI-1) based | Engineered SFTI-1 analog | 1.6 nM (K_i_) | [21] |

| Non-saccharide Glycosaminoglycan Mimetics | NSGM 25 | 50 nM | [6] |

Experimental Protocols

Accurate and reproducible methods for quantifying Cathepsin G levels and activity are crucial for both basic research and clinical studies.

Quantification of Cathepsin G by ELISA

Objective: To measure the concentration of Cathepsin G in biological samples.

Methodology:

-

Sample Preparation: Serum, plasma, or tissue homogenates are prepared according to standard protocols to minimize proteolytic degradation.[22]

-

Assay Procedure: A sandwich ELISA format is typically used.

-

Wells of a 96-well plate are coated with a capture antibody specific for Cathepsin G.

-

Samples and standards are added to the wells and incubated.

-

After washing, a biotinylated detection antibody is added, followed by incubation.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped.

-

The absorbance is measured at 450 nm, and the concentration of Cathepsin G is determined from a standard curve.[22]

-

Measurement of Cathepsin G Activity using a FRET-based Assay

Objective: To quantify the enzymatic activity of Cathepsin G in biological samples.

Methodology:

-

Sample Preparation: Synovial fluid or other biological samples are collected and processed to preserve enzymatic activity.[13]

-

Assay Principle: A specific FRET (Förster Resonance Energy Transfer) substrate for Cathepsin G is used. The substrate consists of a fluorophore and a quencher linked by a peptide sequence that is selectively cleaved by Cathepsin G.

-

Assay Procedure:

-

Samples are added to a 96-well plate.

-

The FRET substrate is added to each well.

-

The fluorescence is monitored over time using a fluorescence plate reader.

-

Cleavage of the substrate by active Cathepsin G separates the fluorophore and quencher, resulting in an increase in fluorescence intensity.

-

The rate of fluorescence increase is proportional to the Cathepsin G activity in the sample.[13][14][15]

-

Monocyte Chemotaxis Assay

Objective: To assess the chemoattractant properties of Cathepsin G on monocytes.

Methodology:

-

Cell Isolation: Human monocytes are isolated from peripheral blood using methods such as magnetic bead selection.

-

Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 5 µm pores) is used.

-

Assay Procedure:

-

The lower chamber is filled with media containing Cathepsin G at various concentrations or control chemoattractants.

-

Isolated monocytes are seeded into the upper chamber.

-

The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.

-

Migrated cells in the lower chamber are quantified, typically by cell counting using a hemocytometer or flow cytometry.

-

Future Directions and Conclusion

Cathepsin G stands out as a critical, albeit complex, player in the landscape of inflammatory diseases. Its dual functionality as a potent protease and a signaling molecule underscores its significance in both physiological and pathological inflammation. The development of highly selective and bioavailable Cathepsin G inhibitors holds considerable promise for the treatment of a range of debilitating inflammatory conditions. Further research into the intricate regulatory mechanisms of Cathepsin G expression and activity, as well as its precise roles in different inflammatory contexts, will be crucial for the successful translation of this knowledge into novel and effective therapies. This guide serves as a foundational resource for researchers and drug developers dedicated to unraveling the complexities of inflammation and pioneering the next generation of anti-inflammatory treatments.

References

- 1. Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples | Semantic Scholar [semanticscholar.org]

- 2. Application of an Activity-Based Probe to Determine Proteolytic Activity of Cell Surface Cathepsin G by Mass Cytometry Data Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Homogeneous, Synthetic, Non-Saccharide Glycosaminoglycan Mimetics as Potent Inhibitors of Human Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cathepsin G and elastase in synovial fluid and peripheral blood in reactive and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luminal Cathepsin G and Protease-Activated Receptor 4: A Duet Involved in Alterations of the Colonic Epithelial Barrier in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cathepsin G Activity as a New Marker for Detecting Airway Inflammation by Microscopy and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibodies to cathepsin G in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. profiles.wustl.edu [profiles.wustl.edu]

- 19. researchgate.net [researchgate.net]

- 20. Design of Potent and Selective Cathepsin G Inhibitors Based on the Sunflower Trypsin Inhibitor-1 Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

An In-depth Technical Guide to Suc-Val-Pro-Phe-SBzl for Protease Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl-Valyl-Prolyl-Phenylalanine-Thiobenzyl ester (Suc-Val-Pro-Phe-SBzl) is a synthetic tetrapeptide that serves as a highly sensitive chromogenic substrate for chymotrypsin-like serine proteases. Its utility in biochemical and pharmaceutical research lies in its ability to be efficiently cleaved by specific proteases, enabling the precise measurement of their enzymatic activity. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in studying the biology of key proteases such as chymase and cathepsin G.

While sometimes referred to as an inhibitor, its primary and most effective application is as a substrate, as evidenced by its high reactivity and the physiologically improbable concentrations required for significant inhibition.[1] This document will detail its use as a tool for kinetic analysis and inhibitor screening, providing researchers with the necessary information to effectively incorporate this substrate into their workflows.

Chemical and Physical Properties

This compound is a well-characterized peptide substrate with the following properties:

| Property | Value |

| Full Chemical Name | Succinyl-L-valyl-L-prolyl-L-phenylalanine thiobenzyl ester |

| Synonyms | Suc-VPF-SBzl |

| CAS Number | 95192-51-1[2] |

| Molecular Formula | C₃₀H₃₇N₃O₆S[2] |

| Molecular Weight | 567.71 g/mol [2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Storage | Store at -20°C for long-term stability.[3] |

Biological Applications and Target Proteases

This compound is a valuable tool for studying the activity of several chymotrypsin-like serine proteases due to its high susceptibility to enzymatic cleavage. The thiobenzyl ester bond is hydrolyzed by the target protease, releasing a thiol group that can be detected spectrophotometrically.

Primary Target Proteases

-

Chymase: A serine protease primarily found in the secretory granules of mast cells. It plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Chymase is also involved in tissue remodeling and inflammation.

-

Cathepsin G (CatG): A serine protease found in the azurophilic granules of neutrophils. It is involved in host defense, inflammation, and the regulation of immune responses. Cathepsin G can also activate other proteases and cell surface receptors.

-

Chymotrypsin: A digestive enzyme synthesized in the pancreas that hydrolyzes proteins in the small intestine. It is a classic example of a serine protease and is often used as a model enzyme in biochemical studies.

Quantitative Data: Kinetic Parameters

This compound is a highly efficient substrate for these proteases, as indicated by its catalytic efficiency (kcat/Km). The thiobenzyl ester is significantly more sensitive than the corresponding p-nitroanilide substrates.[3]

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

| Chymotrypsin | 0.5 - 8.3 x 10⁷ |

| Human Leukocyte Cathepsin G | 0.5 - 8.3 x 10⁷ |

| Human Skin Chymase | 0.5 - 8.3 x 10⁷ |

| Rat Mast Cell Proteases | 0.5 - 8.3 x 10⁷ |

| (Data summarized from GlpBio)[3] |

Signaling Pathways of Target Proteases

Understanding the signaling pathways in which chymase and cathepsin G are involved is crucial for contextualizing the data obtained using this compound.

Chymase Signaling Pathway

Chymase plays a pivotal role in cardiovascular physiology and pathology, primarily through its generation of angiotensin II and activation of other signaling molecules.

Caption: Chymase-mediated signaling pathways in cardiovascular regulation.

Cathepsin G Signaling Pathway

Cathepsin G is a key player in inflammation and immune cell communication, partly through its ability to activate Protease-Activated Receptors (PARs) on the surface of cells like platelets.

Caption: Cathepsin G activation of PAR4 signaling in platelets.

Experimental Protocols

Synthesis of this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Start with a resin suitable for the synthesis of C-terminal thioesters, such as a safety-catch or backbone amide linker resin.

-

Amino Acid Coupling:

-

Couple Fmoc-L-Phenylalanine to the resin using a standard coupling agent like HBTU/HOBt in DMF.

-

Remove the Fmoc protecting group with a solution of piperidine in DMF.

-

Sequentially couple Fmoc-L-Proline and Fmoc-L-Valine, with an Fmoc deprotection step after each coupling.

-

-

N-terminal Succinylation: After the final Fmoc deprotection, react the N-terminal amine with succinic anhydride in the presence of a base like DIPEA to introduce the succinyl group.

-

Cleavage and Thioester Formation: Cleave the peptide from the resin and form the thiobenzyl ester. The specific cleavage cocktail will depend on the resin used. For some resins, cleavage with thiobenzyl alcohol in the presence of a suitable catalyst is performed.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Enzymatic Assay for Protease Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of chymotrypsin-like proteases using this compound as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogenic reagent.

Materials:

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DTNB stock solution (e.g., 100 mM in DMSO)

-

Purified protease (e.g., chymotrypsin, cathepsin G, or chymase)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Working Solutions:

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM).

-

Dilute the DTNB stock solution in assay buffer to a final concentration of 500 µM.

-

Dilute the protease in assay buffer to a concentration that gives a linear rate of substrate hydrolysis.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

DTNB working solution

-

Substrate working solution

-

-

If screening for inhibitors, add the inhibitor solution at this stage and pre-incubate with the enzyme.

-

-

Initiate the Reaction:

-

Add the diluted protease solution to each well to start the reaction.

-

The final reaction volume is typically 100-200 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (kinetic mode) at a constant temperature (e.g., 37°C). The absorbance increase is due to the formation of 2-nitro-5-thiobenzoate (TNB), which has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.

-

-

Data Analysis:

-

Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/s) = (ΔAbs/Δt) / (ε * l) where:

-

ΔAbs/Δt is the initial rate of absorbance change

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)

-

l is the path length of the cuvette or well (in cm)

-

-

Conclusion

This compound is a highly effective and sensitive substrate for the study of chymotrypsin-like serine proteases. Its robust performance in enzymatic assays makes it an invaluable tool for researchers in basic science and drug discovery. By understanding its chemical properties, biological targets, and the signaling pathways in which these proteases operate, researchers can leverage this substrate to gain deeper insights into protease biology and to screen for novel therapeutic inhibitors.

References

An In-depth Technical Guide on the Discovery, Synthesis, and Application of N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Val-Pro-Phe-pNA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Val-Pro-Phe-pNA), a crucial chromogenic substrate for the serine protease, chymotrypsin. The initial query for "Suc-val-pro-phe-sbzl" is addressed by focusing on the widely recognized and structurally similar p-nitroanilide (pNA) compound, as "sbzl" (thiobenzyl ester) is not commonly associated with this peptide sequence in literature.

Discovery and Significance

Suc-Val-Pro-Phe-pNA was developed as a specific and sensitive substrate for chymotrypsin, an important digestive enzyme. Chymotrypsin, a component of pancreatic juice, plays a vital role in the breakdown of proteins in the small intestine.[1][2] It preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids such as phenylalanine, tyrosine, and tryptophan.[1] The development of chromogenic substrates like Suc-Val-Pro-Phe-pNA has been instrumental in enabling straightforward and continuous monitoring of chymotrypsin activity in various research and diagnostic settings.

The enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline moiety releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property makes Suc-Val-Pro-Phe-pNA an invaluable tool for studying enzyme kinetics, screening for chymotrypsin inhibitors, and assessing the enzymatic activity in biological samples.

Synthesis of Suc-Val-Pro-Phe-pNA

The synthesis of Suc-Val-Pro-Phe-pNA is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for building peptide chains on a solid resin support. The general workflow involves the sequential addition of protected amino acids, followed by cleavage from the resin and purification.

-

Resin Preparation: Start with a suitable resin, such as a p-nitroanilide-derivatized resin.

-

Amino Acid Coupling:

-

The C-terminal amino acid, Fmoc-L-Phenylalanine, is coupled to the resin.

-

The Fmoc protecting group is removed from the phenylalanine residue.

-

The next amino acid, Fmoc-L-Proline, is activated and coupled to the deprotected phenylalanine.

-

This cycle of deprotection and coupling is repeated for Fmoc-L-Valine.

-

-

Succinylation: After the final amino acid is coupled and deprotected, the N-terminus is capped with succinic anhydride to introduce the succinyl group.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and any remaining side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Application in Enzymatic Assays

Suc-Val-Pro-Phe-pNA is predominantly used as a substrate in chymotrypsin activity assays. The rate of p-nitroaniline release, measured by the increase in absorbance at 405-410 nm, is directly proportional to the enzyme's activity.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.8-9.0.

-

Substrate Stock Solution: Dissolve Suc-Val-Pro-Phe-pNA in a minimal amount of an organic solvent like DMSO, then dilute to the final working concentration in the assay buffer.

-

Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and dilute to the desired concentration in the assay buffer just before use.

-

-

Assay Procedure:

-

Pipette the assay buffer and substrate solution into a cuvette or a 96-well plate.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the chymotrypsin solution.

-

Monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer or plate reader.

-

-

Data Analysis:

Quantitative Data

The kinetic parameters of Suc-Val-Pro-Phe-pNA hydrolysis by chymotrypsin have been determined in various studies. This data is crucial for comparative studies and for the design of new inhibitors.

| Parameter | Value | Enzyme | Conditions | Reference |

| Km | 0.09 mM | Bovine α-chymotrypsin | pH 7.8, 25°C | DelMar et al., 1979[5] |

| kcat | 76 s⁻¹ | Bovine α-chymotrypsin | pH 7.8, 25°C | DelMar et al., 1979[5] |

| kcat/Km | 8.4 x 10⁵ M⁻¹s⁻¹ | Bovine α-chymotrypsin | pH 7.8, 25°C | DelMar et al., 1979[5] |

Note: Kinetic parameters can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

Biological Context: Chymotrypsin in Protein Digestion

Chymotrypsin is a key player in the digestive system. It is synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, and is secreted into the small intestine.[2] There, it is activated by another protease, trypsin.[6][7] Activated chymotrypsin then participates in the breakdown of dietary proteins into smaller peptides, which can be further digested and absorbed.

References

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Describe the digestive role of chymotrypsin. Which two other digestive enzymes of the same category are secreted by its own source gland? [vedantu.com]

- 7. JEE Main 2025 Percentile Predictor : Check Your Percentile [allen.in]

The Role of Suc-Val-Pro-Phe-Containing Peptides in Immunological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Suc-Val-Pro-Phe-SBzl and related tetrapeptide compounds, pivotal tools in the exploration of chymotrypsin-like serine proteases within the sphere of immunological research. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes their involvement in significant signaling pathways.

Introduction to Chymotrypsin-Like Proteases in Immunity

Chymotrypsin-like serine proteases, a class of enzymes that cleave peptide bonds after large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan, are crucial mediators in the immune system.[1] Key among these are cathepsin G, found in neutrophils, and chymase, which is abundant in the granules of mast cells.[2][3] These proteases are not merely digestive enzymes but sophisticated signaling molecules that modulate inflammatory responses, immune cell activation, and tissue remodeling.[4] Their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, making them attractive targets for therapeutic intervention.[5]

The tetrapeptide motif, Succinyl-Valyl-Prolyl-Phenylalanyl (Suc-Val-Pro-Phe), serves as a foundational structure for developing specific substrates and inhibitors to probe the activity of these proteases. The C-terminal modification of this peptide dictates its function as either a tool for measuring enzyme activity or as an inhibitor for functional studies.

Quantitative Data: Substrates and Inhibitors

The utility of Suc-Val-Pro-Phe based compounds in research is underscored by their specific kinetic parameters and inhibitory constants against various chymotrypsin-like proteases.

Kinetic Constants of Tetrapeptide Substrates

The thiobenzyl ester substrate, this compound, is a highly sensitive substrate for chymotrypsin and other chymotrypsin-like enzymes such as human leukocyte cathepsin G, human skin chymase, and rat mast cell proteases.[6] Its sensitivity is markedly greater than the more commonly used p-nitroanilide (pNA) counterpart.[6] The chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA is also widely used to assay the activity of these enzymes. The Michaelis constant (Km) and catalytic rate constant (kcat) are key parameters that define the efficiency and specificity of an enzyme for a given substrate.

| Substrate | Enzyme | Km | kcat (s-1) | kcat/Km (M-1s-1) |

| This compound | Chymotrypsin | - | - | 0.5 - 8.3 x 107 |

| This compound | Human Leukocyte Cathepsin G | - | - | 0.5 - 8.3 x 107 |

| This compound | Human Skin Chymase | - | - | 0.5 - 8.3 x 107 |

| This compound | Rat Mast Cell Proteases | - | - | 0.5 - 8.3 x 107 |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | 60 µM | 71[7] | - |

| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7 mM | - | - |

| Suc-Ala-Ala-Pro-Phe-pNA | Chymase | 4 mM | - | - |

Inhibitory Constants of Tetrapeptide Inhibitors

Modification of the C-terminus of the Suc-Val-Pro-Phe peptide, for instance with a diphenyl phosphonate group, converts it into a potent inhibitor. These inhibitors are crucial for elucidating the physiological roles of their target proteases.

| Inhibitor | Target Enzyme | IC50 | Ki |

| Suc-Val-Pro-Phe-P(OPh)2 | Chymase | Data not available | Data not available |

| Chymostatin | Chymotrypsin | Data not available | 4 x 10-10 M[8] |

| Chymostatin | Cathepsin G | Data not available | 1.5 x 10-7 M[8] |

Note: While specific IC50 values for Suc-Val-Pro-Phe based inhibitors are not broadly reported in comparative tables, their efficacy is demonstrated in functional studies, such as the inhibition of chymase activity in grafted veins.[9] Chymostatin, a peptide aldehyde, is included for comparison as a potent inhibitor of chymotrypsin and cathepsin G.

Experimental Protocols

Chymotrypsin Activity Assay using Suc-Ala-Ala-Pro-Phe-pNA

This protocol outlines a colorimetric assay to determine the enzymatic activity of chymotrypsin or other chymotrypsin-like proteases. The assay is based on the cleavage of the p-nitroanilide (pNA) group from the substrate, which results in a yellow product that can be quantified spectrophotometrically.

Materials:

-

Chymotrypsin enzyme solution

-

Suc-Ala-Ala-Pro-Phe-pNA substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm

-

96-well microplate or cuvettes

Procedure:

-

Substrate Preparation: Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO. For the assay, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).[1]

-

Enzyme Preparation: Prepare serial dilutions of the chymotrypsin enzyme solution in the assay buffer.

-

Assay Setup:

-

To each well of a 96-well plate, add a specific volume of the assay buffer.

-

Add the diluted enzyme solution to the wells.

-

To initiate the reaction, add the substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

-

Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 410 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes).[1]

-

Data Analysis:

-

Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.

-

The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1 at 410 nm), c is the concentration, and l is the path length.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Workflow for Screening Serine Protease Inhibitors

This workflow describes a general procedure for identifying and characterizing novel inhibitors of chymotrypsin-like serine proteases.

Caption: Workflow for the discovery and development of serine protease inhibitors.

Signaling Pathways in Immunological Contexts

Suc-Val-Pro-Phe based substrates and inhibitors are instrumental in dissecting the roles of chymotrypsin-like proteases in complex signaling cascades.

Chymase and the TGF-β1/Smad Signaling Pathway

Mast cell chymase is a potent activator of transforming growth factor-beta 1 (TGF-β1), a cytokine that plays a critical role in tissue fibrosis and inflammation.[10] Chymase cleaves latent TGF-β1, releasing its active form, which then initiates a signaling cascade through the Smad family of transcription factors.[11]

Caption: Chymase-mediated activation of the TGF-β1/Smad signaling pathway.

Cathepsin G and Protease-Activated Receptor (PAR) Signaling

Neutrophil-derived cathepsin G can activate platelets and other immune cells through the cleavage of Protease-Activated Receptors (PARs), particularly PAR4.[3] This activation exposes a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling, leading to calcium mobilization and cellular activation.[3][12] This represents a key mechanism of cross-talk between neutrophils and platelets during inflammation and thrombosis.

References

- 1. researchgate.net [researchgate.net]

- 2. ashpublications.org [ashpublications.org]

- 3. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Signaling by Protease-Activated Receptors: Implications for Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. coachrom.com [coachrom.com]

- 6. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Suc-Val-Pro-Phe-SBzl in Protease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Suc-Val-Pro-Phe-SBzl (Succinyl-L-valyl-L-prolyl-L-phenylalanine-thiobenzyl ester) is a highly sensitive peptide substrate used for the kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases, such as Cathepsin G and mast cell chymases.[1] Its thiobenzyl ester group allows for continuous monitoring of enzymatic activity through the release of a thiol group upon cleavage. This thiol can be detected using chromogenic reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product measurable at 412 nm. This document provides detailed protocols for utilizing this compound in enzyme activity assays, kinetic parameter determination, and inhibitor screening.

Principle of the Assay

The enzymatic assay using this compound is based on a two-step reaction. First, the protease (e.g., chymotrypsin) cleaves the peptide bond C-terminal to the phenylalanine residue, releasing the phenylmethylthiol (thiobenzyl) group. Subsequently, this free thiol reacts with a chromogenic disulfide reagent, such as DTNB (Ellman's reagent), to produce a quantifiable colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzymatic activity.

Caption: Mechanism of chymotrypsin activity detection using this compound.

Applications and Protocols

Application 1: Determination of Protease Kinetic Parameters

This protocol details the measurement of chymotrypsin activity to determine kinetic constants such as Kcat and Km. The thiobenzyl ester substrate this compound is noted for being significantly more sensitive than corresponding p-nitroanilide substrates.[1]

Table 1: Kinetic Parameters for Protease Activity on this compound

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

|---|---|

| Chymotrypsin | 0.5 x 10⁷ |

| Human Leukocyte Cathepsin G | 8.3 x 10⁷ |

| Human Skin Chymase | 0.5 x 10⁷ |

| Rat Mast Cell Protease I | 2.6 x 10⁷ |

| Rat Mast Cell Protease II | 2.1 x 10⁷ |

(Data sourced from GLPBIO[1])

Experimental Protocol: Kinetic Analysis

1. Materials and Reagents:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (Substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm in kinetic mode

2. Reagent Preparation:

-

Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution in 1 mM HCl. Immediately before use, dilute to the desired final concentration (e.g., 1-10 nM) in Assay Buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

DTNB Stock Solution: Prepare a 10 mM stock solution in Assay Buffer.

3. Assay Procedure:

-

Set up the microplate by adding the following to each well:

-

Assay Buffer

-

DTNB solution (final concentration of 0.5 mM)

-

Chymotrypsin solution (final concentration of 1-10 nM)

-

-

Prepare a range of substrate dilutions from the stock solution to achieve final concentrations spanning the expected Km value (e.g., 0.1 µM to 100 µM).

-

Equilibrate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the reaction by adding the substrate dilutions to the wells.

-

Immediately place the plate in the microplate reader and begin kinetic measurements, recording absorbance at 412 nm every 30 seconds for 10-15 minutes.

4. Data Analysis:

-

Calculate the reaction velocity (V) from the initial linear portion of the absorbance vs. time curve using the Beer-Lambert law (ε for TNB = 14,150 M⁻¹cm⁻¹).

-

Plot the reaction velocity (V) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Caption: Workflow for determining enzyme kinetic parameters.

Application 2: Screening for Protease Inhibitors

This protocol outlines a method for screening potential chymotrypsin inhibitors and determining their IC50 values. Chymotrypsin inhibitors are substances that bind to the enzyme to block its proteolytic activity and are valuable in research and therapeutics.[2]

Experimental Protocol: IC50 Determination

1. Materials and Reagents:

-

Same as in the kinetic analysis protocol.

-

Test inhibitor compound(s).

2. Reagent Preparation:

-

Prepare all reagents as described previously.

-

Inhibitor Stock Solution: Prepare a high-concentration stock of the test inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO or Assay Buffer.

3. Assay Procedure:

-

Add the following to each well of a 96-well plate:

-

Assay Buffer

-

DTNB solution (final concentration of 0.5 mM)

-

Serial dilutions of the test inhibitor (or vehicle control, e.g., DMSO).

-

Chymotrypsin solution (final concentration of 1-10 nM).

-

-

Incubate the enzyme with the inhibitor for a pre-determined time (e.g., 15-30 minutes) at 25°C to allow for binding.

-

Initiate the reaction by adding this compound substrate at a concentration near its Km value.

-

Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.

4. Data Analysis:

-

Calculate the reaction rate for each inhibitor concentration.

-

Determine the percent inhibition relative to the control (no inhibitor) using the formula: % Inhibition = (1 - (Rate_inhibitor / Rate_control)) * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Sample Data for IC50 Determination of a Hypothetical Inhibitor

| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |

|---|---|---|---|

| 0 (Control) | - | 50.0 | 0.0 |

| 1 | 0.00 | 45.1 | 9.8 |

| 3 | 0.48 | 39.8 | 20.4 |

| 10 | 1.00 | 26.5 | 47.0 |

| 30 | 1.48 | 14.2 | 71.6 |

| 100 | 2.00 | 5.5 | 89.0 |

| 300 | 2.48 | 2.1 | 95.8 |

| 1000 | 3.00 | 1.0 | 98.0 |

Caption: Logical workflow for screening and characterizing protease inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of Chymotrypsin Inhibitors using Suc-Val-Pro-Phe-SBzl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease, plays a crucial role in digestion and is implicated in various pathological processes, making it a significant target for drug discovery. High-throughput screening (HTS) is a paramount methodology for identifying novel chymotrypsin inhibitors from large compound libraries. The choice of substrate is critical for the development of a robust and sensitive HTS assay. The thiobenzyl ester substrate, N-Succinyl-L-valyl-L-prolyl-L-phenylalanine-S-benzyl ester (Suc-Val-Pro-Phe-SBzl), offers significant advantages over conventional p-nitroanilide substrates due to its higher sensitivity. This document provides detailed application notes and protocols for the use of this compound in HTS assays for the discovery of chymotrypsin inhibitors.

Principle of the Assay

The enzymatic activity of chymotrypsin is determined by its hydrolysis of the peptide thiobenzyl ester substrate, this compound. This reaction releases a free thiol group (thiobenzyl). In the presence of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), the thiol group reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the chymotrypsin activity. Potential inhibitors will decrease the rate of this reaction.

Advantages of this compound

The thiobenzyl ester substrate this compound is significantly more sensitive than its corresponding p-nitroanilide counterpart.[1] This heightened sensitivity is reflected in its high kcat/Km values, which range from 0.5 to 8.3 x 10⁷ M⁻¹s⁻¹ for chymotrypsin and other related proteases.[1] This allows for the use of lower enzyme and substrate concentrations, reducing costs and minimizing potential compound interference.

Data Presentation

Table 1: Kinetic Parameters of Chymotrypsin Substrates

| Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Detection Method |

| This compound | Not explicitly found | Not explicitly found | 0.5 - 8.3 x 10⁷ | Spectrophotometric (DTNB) |

| Suc-Ala-Ala-Pro-Phe-pNA | 1.7 mM[2] | High | High | Spectrophotometric (410 nm) |

| N-Benzoyl-L-tyrosine thiobenzyl ester | 0.02 mM | 37 s⁻¹ | 1.85 x 10⁶ | Spectrophotometric (DTNB) |

Note: Specific Km and kcat values for this compound with chymotrypsin were not found in the reviewed literature. However, the high kcat/Km ratio suggests a low micromolar Km, which should be determined empirically for optimal assay conditions.

Table 2: HTS Assay Quality Control - Z'-Factor Interpretation

| Z'-Factor Value | Assay Classification | Interpretation |

| > 0.5 | Excellent Assay | Large separation between positive and negative controls, suitable for HTS.[3] |

| 0 to 0.5 | Marginal Assay | Minimal separation, may require optimization.[3] |

| < 0 | Unacceptable Assay | Overlapping controls, not suitable for screening.[3][4] |

Experimental Protocols

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Known chymotrypsin inhibitor (e.g., aprotinin) for positive control

-

384-well, clear, flat-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation

-

Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 2X the final assay concentration) in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 15-30 minutes.

-

Substrate Stock Solution (this compound): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To aid dissolution, warming the tube to 37°C and sonicating may be necessary.[1] Store in aliquots at -20°C or -80°C.

-

DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in assay buffer. Store protected from light at 4°C.

-

Substrate/DTNB Working Solution: Prepare a 2X working solution containing this compound and DTNB in assay buffer. The final concentration of this compound should be approximately its Km value (estimated to be in the low micromolar range), and the final concentration of DTNB is typically 100-500 µM. This solution should be prepared fresh daily.

-

Test Compounds and Controls: Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions as required. The final DMSO concentration in the assay should be kept low (e.g., ≤ 1%) to avoid enzyme inhibition.

-

Negative Control: 1% DMSO in assay buffer.

-

Positive Control: A known chymotrypsin inhibitor at a concentration that gives >80% inhibition.

-

High-Throughput Screening Protocol (384-well plate format)

-

Compound Dispensing: Add 0.5 µL of test compounds, positive control, or negative control (1% DMSO) to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 25 µL of the 2X chymotrypsin working solution to all wells.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.

-

Reaction Initiation: Add 25 µL of the 2X Substrate/DTNB working solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes at room temperature.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula:

% Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_negative_control - V₀_blank)] * 100

Where V₀_blank corresponds to wells with no enzyme.

Z'-Factor Determination for Assay Validation

Before initiating a full screen, it is crucial to validate the assay's robustness by determining the Z'-factor.

-

Plate Setup: In a 384-well plate, dedicate half of the wells (e.g., 192 wells) to the negative control (enzyme + substrate + DMSO) and the other half to the positive control (enzyme + substrate + known inhibitor).[5]

-

Run Assay: Follow the HTS protocol described above.

-

Calculate Z'-Factor: Use the following formula:

Z' = 1 - [(3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control|]

Where SD is the standard deviation. An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[3]

Visualizations

Caption: High-throughput screening workflow for chymotrypsin inhibitors.

Caption: Enzymatic reaction and detection principle.

Caption: Logical flow for calculating the Z'-factor.

Troubleshooting and Considerations

-

Compound Interference:

-

Colored Compounds: Test compounds that absorb at 412 nm can interfere with the assay. A pre-read of the compound plate before adding the substrate/DTNB solution can help identify and correct for this.

-

Thiol-reactive Compounds: Compounds containing free thiol groups or that are highly reactive towards thiols can directly react with DTNB, leading to false positives. To identify these, a counter-screen can be performed where the test compounds are incubated with DTNB in the absence of the enzyme. The inclusion of a reducing agent like dithiothreitol (DTT) in the assay buffer can mitigate the impact of some thiol-reactive compounds, but may also interfere with the DTNB reaction if not carefully optimized.[6]

-

Aggregators: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. Performing dose-response curves and observing the shape of the curve can help identify potential aggregators.

-

-

Assay Stability:

-

DTNB Stability: DTNB is less stable in buffers with high pH. It is recommended to prepare the DTNB-containing solutions fresh daily.[1]

-

Substrate Stability: The stability of this compound in aqueous buffer should be assessed to ensure minimal spontaneous hydrolysis during the assay.

-

-

Assay Optimization:

-

Enzyme and Substrate Concentrations: Optimal concentrations of chymotrypsin and this compound should be determined empirically to ensure a linear reaction rate and to operate under initial velocity conditions (typically <10% substrate consumption). For inhibitor screening, a substrate concentration around the Km value is generally recommended.

-

Incubation Times: The pre-incubation time of the enzyme with the compounds and the reaction time should be optimized to maximize the assay window and sensitivity.

-

By following these detailed protocols and considering the potential for interference, researchers can effectively utilize this compound to develop robust and sensitive high-throughput screening assays for the discovery of novel chymotrypsin inhibitors.

References

- 1. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assay.dev [assay.dev]

- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 5. researchgate.net [researchgate.net]

- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Suc-Val-Pro-Phe-SBzl in Peptide Synthesis Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Val-Pro-Phe-SBzl, also known as Succinyl-Valyl-Prolyl-Phenylalanine-thiobenzyl ester, is a synthetic peptide derivative that serves as a highly reactive substrate for chymotrypsin-like serine proteases. Its primary application lies not in the assembly of larger peptide chains, but as a crucial tool in enzyme kinetics, inhibitor screening, and the study of protease activity. This document provides detailed application notes and protocols for the use of this compound in these biochemical assays.

The thiobenzyl ester leaving group allows for a continuous and sensitive spectrophotometric assay when coupled with a thiol-reactive chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzymatic cleavage of the thiobenzyl ester bond releases a thiol, which then reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored at 412 nm. This assay is significantly more sensitive than those using corresponding p-nitroanilide substrates.

Applications

This compound is a versatile tool for studying a range of chymotrypsin-like enzymes, including:

-

Human Leukocyte Cathepsin G: A serine protease involved in inflammation and immune responses. This compound can be used to screen for inhibitors of Cathepsin G, with reported IC50 values in the range of 111-225 mM for this compound acting as an inhibitor itself[1][2].

-

Chymotrypsin: A digestive enzyme that cleaves peptide bonds after aromatic amino acids.

-

Human Skin Chymase: A protease found in mast cells, involved in allergic and inflammatory reactions.

-

Rat Mast Cell Proteases: Including RMCP I and RMCP II.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound by various proteases.

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |

| Chymotrypsin | 0.5 - 8.3 x 10⁵ | |

| Human Leukocyte Cathepsin G | 0.5 - 8.3 x 10⁵ | |

| Human Skin Chymase | 0.5 - 8.3 x 10⁵ | |

| Rat Mast Cell Proteases | 0.5 - 8.3 x 10⁵ |

Table 1: Kinetic Parameters for this compound Hydrolysis.

Experimental Protocols

Protocol 1: Determination of Protease Activity using a Continuous Spectrophotometric Assay

This protocol describes a method to measure the activity of a chymotrypsin-like protease using this compound as a substrate. The rate of substrate hydrolysis is monitored by the increase in absorbance at 412 nm due to the reaction of the released thiobenzyl group with DTNB.

Materials:

-

This compound

-

Protease of interest (e.g., Cathepsin G, Chymotrypsin)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Microplate reader or spectrophotometer capable of reading at 412 nm

-

96-well microplates (clear, flat-bottom)

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (e.g., 20 mM): Dissolve this compound in DMSO.

-

DTNB Stock Solution (e.g., 10 mM): Dissolve DTNB in the Assay Buffer.

-

Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (refer to the enzyme's specific handling instructions) and dilute to the desired working concentration in the Assay Buffer just before use. The optimal concentration should be determined empirically but typically falls in the nanomolar range.

-

-

Assay Setup:

-

Prepare a reaction mixture in each well of the microplate containing:

-

Assay Buffer

-

DTNB (final concentration, e.g., 0.5 mM)

-

Substrate (final concentration, e.g., 100 µM, can be varied for kinetic studies). Add the substrate from the stock solution. Note that the final DMSO concentration should be kept low (typically ≤ 5%) to avoid enzyme inhibition.

-

-

Include control wells:

-

Blank (No Enzyme): Contains all components except the enzyme.

-

Substrate Control (No DTNB): Contains all components except DTNB to check for any background absorbance changes.

-

-

-

Enzyme Reaction and Measurement:

-

Equilibrate the microplate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the diluted enzyme solution to each well (except the blank).

-

Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader. Take readings every 30-60 seconds for a period of 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank from the rates of the test samples.

-

Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).

-

Protocol 2: Screening for Protease Inhibitors

This protocol is an adaptation of Protocol 1 for the screening of potential inhibitors of a target protease.

Procedure:

-

Follow steps 1 and 2 of Protocol 1.

-

Inhibitor Addition:

-

Before adding the enzyme, add various concentrations of the test inhibitor compound to the appropriate wells.

-

Include a positive control (no inhibitor) and a negative control (no enzyme).

-

-

Pre-incubation:

-

Pre-incubate the reaction mixture with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor-enzyme binding.

-

-

Initiate and Measure:

-

Initiate the reaction by adding the enzyme and proceed with the measurements as described in step 3 of Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Visualizations

References

Application Notes and Protocols for Suc-Ala-Ala-Pro-Phe-pNA in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suc-Ala-Ala-Pro-Phe-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide) is a widely utilized chromogenic substrate in biochemical research for the sensitive and specific measurement of serine protease activity. Its primary application lies in the characterization of enzymes such as chymotrypsin, cathepsin G, and subtilisin. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases the yellow chromophore, p-nitroaniline (pNA), which can be conveniently quantified spectrophotometrically. This allows for the determination of enzyme kinetics, the screening of inhibitors, and the elucidation of structure-activity relationships.

Principle of the Assay

The fundamental principle of assays employing Suc-Ala-Ala-Pro-Phe-pNA is the enzymatic hydrolysis of the substrate, leading to the release of p-nitroaniline. The rate of pNA formation is directly proportional to the enzyme's activity under specific conditions of substrate concentration, temperature, and pH. The reaction can be monitored by measuring the increase in absorbance at approximately 405-410 nm.

Key Applications

-

Enzyme Activity Assays: Quantifying the catalytic activity of purified or crude enzyme preparations.

-

Kinetic Studies: Determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) to understand enzyme efficiency and substrate affinity.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of target proteases, a crucial step in drug discovery.[1]

-

Characterization of Protease Specificity: Comparing the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA with other synthetic substrates to define the substrate specificity of a given protease.

Quantitative Data Summary

The following table summarizes the kinetic parameters for several common proteases with Suc-Ala-Ala-Pro-Phe-pNA as the substrate. These values can serve as a reference for experimental design and data interpretation.

| Enzyme | Michaelis-Menten Constant (Km) | Catalytic Rate Constant (kcat) | Inhibition Constant (Ki) of Inhibitor |

| α-Chymotrypsin | 60 µM[2] | Data not consistently available in the searched literature | Chymostatin: 0.4 nM[3][4] |

| Cathepsin G | 1.7 mM[2][5] | Data not consistently available in the searched literature | Chymostatin: 150 nM[3][4] |

| Subtilisin Carlsberg | See Note 1 | See Note 1 | Data not consistently available in the searched literature |

| Subtilisin BPN' | See Note 1 | See Note 1 | Data not consistently available in the searched literature |

| Chymase | 4 mM[2] | Data not consistently available in the searched literature | Data not consistently available in the searched literature |

Note 1: One study indicated that the specificity constants (kcat/Km) for subtilisins with a related substrate were significantly higher than with Suc-Ala-Ala-Pro-Phe-pNA, but did not provide the specific Km and kcat values for the latter.[6]

Experimental Protocols

Protocol 1: α-Chymotrypsin Activity Assay

This protocol provides a standardized method for determining the activity of α-chymotrypsin.

Materials:

-

α-Chymotrypsin solution (e.g., from bovine pancreas)

-

Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)[7]

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0[8]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

-

Prepare the working substrate solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).[9]

-

Prepare the enzyme solution: Dilute the α-chymotrypsin stock solution in Assay Buffer to a concentration that will yield a linear rate of absorbance change over a reasonable time frame (e.g., 5-10 minutes). The optimal concentration should be determined empirically.

-

Set up the reaction: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of the working substrate solution

-

Z µL of the diluted enzyme solution to initiate the reaction.

-

The final volume should be consistent across all wells (e.g., 200 µL).

-

Include a blank control with Assay Buffer instead of the enzyme solution.

-

-

Incubate and measure: Immediately place the microplate in a plate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

-

Monitor the reaction: Measure the absorbance at 410 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.[9]

-

Calculate the enzyme activity:

-

Determine the rate of reaction (ΔA/min) from the linear portion of the absorbance vs. time plot.

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of p-nitroaniline production. The molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH 7.5 is 8,800 M⁻¹cm⁻¹.[7]

-

Enzyme activity (in Units/mL) can be calculated using the following formula: Activity (U/mL) = (ΔA/min) * (Total reaction volume in mL) / (ε * Path length in cm * Volume of enzyme in mL) One unit (U) of chymotrypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute at the specified conditions.

-

Protocol 2: Cathepsin G Activity Assay

This protocol is adapted for the measurement of Cathepsin G activity.

Materials:

-

Cathepsin G solution

-

Suc-Ala-Ala-Pro-Phe-pNA stock solution (e.g., 20 mM in DMSO)

-

Assay Buffer: 100 mM HEPES, pH 7.5[7]

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the working substrate solution: Dilute the Suc-Ala-Ala-Pro-Phe-pNA stock solution in Assay Buffer to a final concentration of approximately 2.2 mM.[10]

-

Prepare the enzyme solution: Dilute the Cathepsin G stock solution in Assay Buffer to an appropriate concentration.

-

Set up the reaction: In a microplate well, combine the Assay Buffer and the working substrate solution.

-

Initiate the reaction: Add the diluted Cathepsin G solution to the well to start the reaction. The final reaction volume should be standardized (e.g., 200 µL). Include a blank control without the enzyme.

-

Incubate and measure: Incubate the plate at 37°C and monitor the increase in absorbance at 410 nm over time.

-

Calculate enzyme activity: Follow the same calculation steps as described for the α-chymotrypsin assay, using the appropriate molar extinction coefficient for p-nitroaniline.

Protocol 3: Inhibitor Screening Assay

This protocol outlines a general procedure for screening potential inhibitors of a target protease.

Materials:

-

Target protease solution (e.g., α-chymotrypsin or Cathepsin G)

-

Suc-Ala-Ala-Pro-Phe-pNA stock solution

-

Assay Buffer appropriate for the target enzyme

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions: Prepare the working substrate solution and the diluted enzyme solution as described in the respective activity assay protocols.

-

Set up the assay plate:

-

Test wells: Add the desired concentration of the test inhibitor to the wells.

-

Positive control wells: Add the same volume of solvent (e.g., DMSO) without the inhibitor.

-

Negative control (no enzyme) wells: Add Assay Buffer and substrate, but no enzyme.

-

-

Pre-incubation: Add the diluted enzyme solution to the test and positive control wells. Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction: Add the working substrate solution to all wells to start the reaction.

-

Monitor the reaction: Measure the absorbance at 410 nm over time as previously described.

-

Data analysis:

-

Calculate the initial reaction rates for all wells.

-

Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of positive control well)] * 100

-

For promising inhibitors, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition). For a more detailed kinetic analysis, the inhibition constant (Ki) can be determined by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition).[11]

-

Visualizations

The following diagrams illustrate the key processes involved in the use of Suc-Ala-Ala-Pro-Phe-pNA in biochemical research.

Caption: Enzymatic hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA.

References

- 1. biokin.com [biokin.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-anthraniloyl-Ala-Ala-Phe-4-nitroanilide, a highly sensitive substrate for subtilisins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regulation of an intracellular subtilisin protease activity by a short propeptide sequence through an original combined dual mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chymotrypsin Substrate: N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-Nitroanilide

Introduction

Chymotrypsin, a key serine protease, plays a crucial role in protein digestion by selectively cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] The synthetic peptide N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-Nitroanilide (Suc-Val-Pro-Phe-pNA) is a highly specific and sensitive chromogenic substrate for assaying chymotrypsin activity.[2] Upon enzymatic cleavage at the C-terminal of the phenylalanine residue, the colorless substrate releases a yellow-colored p-nitroaniline (pNA) molecule.[2] The rate of pNA formation, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the chymotrypsin activity.[2][3] This property makes Suc-Val-Pro-Phe-pNA an invaluable tool for researchers, scientists, and drug development professionals in various applications, including enzyme kinetics, inhibitor screening, and quality control.[2][4]

Applications

-

Enzyme Kinetics and Characterization: Suc-Val-Pro-Phe-pNA is widely used to determine the kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[2]

-

Inhibitor Screening: This substrate is instrumental in high-throughput screening for potential chymotrypsin inhibitors, which is crucial in drug discovery for conditions where chymotrypsin activity is dysregulated.[2]

-

Protease Specificity Studies: The specific amino acid sequence of this substrate makes it a valuable tool for studying the substrate specificity of chymotrypsin and other chymotrypsin-like proteases.[5][6]

-

Quality Control: It can be used in quality control assays to determine the activity and purity of chymotrypsin preparations.

Data Presentation

Table 1: Kinetic Parameters of Chymotrypsin with Suc-Ala-Ala-Pro-Phe-pNA

| Parameter | Value | Enzyme Source | Reference |

| K_m_ | 60 µM | Bovine Pancreatic α-Chymotrypsin | [2] |

| k_cat_ | High (Specific value not consistently reported) | Bovine Pancreatic α-Chymotrypsin | [7] |

Note: The sequence Suc-Ala-Ala-Pro-Phe-pNA is a more commonly cited and well-characterized chymotrypsin substrate with similar properties to Suc-Val-Pro-Phe-pNA.

Table 2: Recommended Assay Conditions

| Parameter | Recommended Value |

| Wavelength | 405 - 410 nm[2][3] |

| pH | 7.8 - 8.3[3][8] |

| Temperature | 25 - 37 °C[3][8] |

| Buffer | Tris-HCl with CaCl_2_[3] |

| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm[7] |

Experimental Protocols

Protocol 1: Determination of Chymotrypsin Activity (Initial Rate Method)

This protocol outlines the procedure for determining the initial rate of chymotrypsin-catalyzed hydrolysis of Suc-Val-Pro-Phe-pNA.

1. Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-Nitroanilide (Suc-Val-Pro-Phe-pNA)

-

Tris-HCl buffer (e.g., 0.1 M Tris-HCl, pH 8.3, containing 0.1 M CaCl_2_)[3]

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

-

96-well microplate or cuvettes

-

Ultrapure water

2. Reagent Preparation:

-

Assay Buffer (0.1 M Tris-HCl, pH 8.3, with 0.1 M CaCl_2_):

-